5-methylpyridine-3-sulfonyl fluoride
Description
The Significance of Sulfonyl Fluorides in Contemporary Chemical Research
Sulfonyl fluorides have emerged as a class of "privileged warheads" in chemical biology and molecular pharmacology. molport.comsmolecule.com Unlike more traditional electrophiles, they exhibit a unique balance of stability in aqueous environments and sufficient reactivity to form covalent bonds with specific amino acid residues in proteins. molport.comsmolecule.com This functionality is not limited to the highly reactive cysteine, but can also engage serine, threonine, tyrosine, lysine, and histidine residues, thereby expanding the scope of the "druggable" proteome. molport.comrsc.org
The exceptional stability of the sulfur-fluorine bond, compared to other sulfonyl halides, makes these compounds resistant to premature hydrolysis and reduction. enaminestore.com This stability is crucial for applications such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites. molport.comsmolecule.com Furthermore, the predictable reactivity of sulfonyl fluorides has made them cornerstone reagents in the field of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) "click chemistry," a powerful set of reactions for rapidly synthesizing diverse molecular libraries.
Importance of the Pyridine (B92270) Scaffold in Molecular Design and Synthesis
The pyridine ring is a foundational heterocyclic scaffold in medicinal chemistry and drug design. Recognized as a "privileged structure," this nitrogen-bearing aromatic ring is a component in thousands of existing drug molecules and natural compounds, including essential vitamins and alkaloids. Its presence is associated with a wide range of pharmacological properties.
The inclusion of a pyridine moiety can enhance a molecule's solubility, metabolic stability, and ability to form key hydrogen bonds with biological targets. As an isostere of benzene (B151609), it serves as a versatile precursor and building block in the synthesis of pharmaceuticals and agrochemicals, offering chemists a reliable framework for constructing complex and biologically active agents.
Positioning of 5-Methylpyridine-3-sulfonyl Fluoride within Current Chemical Frontiers
5-Methylpyridine-3-sulfonyl fluoride exists at the confluence of the two powerful domains of sulfonyl fluoride chemistry and pyridine-based drug design. This compound integrates the reactive, covalent-bonding potential of the sulfonyl fluoride group with the proven, drug-like scaffold of a substituted pyridine. Its structure is of significant interest to researchers developing new chemical tools and building blocks for complex molecule synthesis.
As a heteroaromatic sulfonyl fluoride, it is part of a class of reagents valued for their potential in creating specific and stable covalent linkages with biomolecules. The development of novel synthetic routes to access such compounds is an active area of research, indicating their importance for downstream applications. The presence of the methyl group and the specific substitution pattern on the pyridine ring provide avenues for tuning the compound's reactivity and steric profile, making it a candidate for use as a chemical probe or a fragment in screening libraries.
Scope and Objectives of Academic Investigations into 5-Methylpyridine-3-sulfonyl Fluoride
Academic research into 5-methylpyridine-3-sulfonyl fluoride is driven by several key objectives rooted in its unique chemical architecture. A primary goal is the establishment of efficient and reliable synthetic methodologies to produce the compound. For instance, one documented objective has been its synthesis via a one-pot, palladium-catalyzed process from aryl bromide precursors, which represents an effort to make such valuable chemical tools more accessible.
Beyond its synthesis, the investigational scope for this compound includes its application in several areas of chemical biology and medicinal chemistry. Researchers are exploring its potential as a covalent probe for identifying and validating novel protein targets. By reacting with nucleophilic residues at a protein's active or allosteric site, it can help to map binding pockets and elucidate biological function. Further objectives include its use in fragment-based drug discovery, where its ability to form covalent bonds can help identify and validate initial hits from a screening campaign with high fidelity.
Data Tables
Table 1: Compound Properties of 5-Methylpyridine-3-sulfonyl fluoride
| Property | Value |
| IUPAC Name | 5-methylpyridine-3-sulfonyl fluoride |
| Molecular Formula | C₆H₆FNO₂S |
| Molecular Weight | 175.18 g/mol |
| Canonical SMILES | CC1=CC(=CN=C1)S(=O)(=O)F |
| CAS Number | 166337-57-1 |
Table 2: Summary of Research Objectives for 5-Methylpyridine-3-sulfonyl fluoride
| Research Objective | Description | Reference |
| Novel Synthetic Route Development | To establish efficient, high-yield synthetic pathways, such as palladium-catalyzed cross-coupling reactions, for accessing the compound. | |
| Covalent Probe Application | To use the compound as a tool to covalently label and identify nucleophilic amino acid residues (e.g., Ser, Tyr, Lys) in protein binding sites. | |
| Fragment-Based Screening | To employ the molecule as an electrophilic fragment in screening libraries to identify and validate starting points for drug discovery. | |
| Chemical Building Block | To serve as a precursor in SuFEx click chemistry or other synthetic methodologies for the construction of more complex, biologically active molecules. |
Properties
CAS No. |
2052277-22-0 |
|---|---|
Molecular Formula |
C6H6FNO2S |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Methylpyridine 3 Sulfonyl Fluoride
Historical Trajectories and Evolution of Sulfonyl Fluoride (B91410) Synthesis
The journey to synthesize sulfonyl fluorides began over nine decades ago. The pioneering work by Davies and Dick in 1931 established the foundational method, which involved the conversion of sulfonyl chlorides to their corresponding fluorides by heating them with an aqueous solution of potassium fluoride. This simple halide exchange reaction remained a cornerstone of sulfonyl fluoride synthesis for many years.
A significant advancement came in 1977 when Cate and co-workers introduced the use of "naked fluoride," employing potassium fluoride with 18-crown-6 (B118740) ether in acetonitrile (B52724). mdpi.com This phase-transfer catalysis approach allowed the reaction to proceed efficiently at room temperature. mdpi.com However, this method was not without its drawbacks, as side reactions and potential hydrolysis of the desired sulfonyl fluoride product could occur.
To address these limitations, Sharpless and co-workers later developed an improved protocol using potassium bifluoride (KHF₂) as the fluoride source. This method proved to be highly effective for converting both alkyl and aryl sulfonyl chlorides into sulfonyl fluorides in high yields under mild conditions, successfully preventing the hydrolysis of the product. The evolution from harsh thermal conditions to milder, more efficient catalytic systems reflects a continuous drive towards greater control, yield, and substrate compatibility in sulfonyl fluoride synthesis.
Direct and Indirect Fluorination Strategies for Pyridine (B92270) Sulfonyl Derivatives
The synthesis of pyridine sulfonyl fluorides, including the title compound, can be approached through various fluorination strategies. These methods can be broadly categorized as indirect, typically involving the conversion of a pre-functionalized pyridine, or direct, where the sulfonyl fluoride group is installed in a more convergent manner.
The most conventional and widely practiced method for preparing 5-methylpyridine-3-sulfonyl fluoride is through the nucleophilic fluorination of its corresponding sulfonyl chloride precursor, 5-methylpyridine-3-sulfonyl chloride. acs.org This reaction is a classic halide exchange (Halex) process where a fluoride anion displaces the chloride on the sulfonyl group. The precursor, pyridine-3-sulfonyl chloride, can be synthesized from 3-aminopyridine (B143674) via diazotization to form a stable fluoroboric acid diazonium salt, followed by a sulfonyl chlorination reaction. google.com
A variety of fluoride sources and reaction conditions have been developed to optimize this transformation, aiming for high yield, purity, and operational simplicity. The choice of fluorinating agent and solvent system is critical to success, particularly in preventing potential hydrolysis of the sulfonyl fluoride product. mdpi.com
Table 1: Comparison of Fluorinating Agents for Sulfonyl Chloride Conversion
| Fluorinating Agent | Typical Conditions | Advantages | Disadvantages |
| Potassium Fluoride (KF) | Aqueous solution, boiling | Inexpensive | Harsh conditions, potential for hydrolysis |
| KF / 18-crown-6 | Acetonitrile, room temperature mdpi.com | Mild conditions, "naked fluoride" effect | Cost of crown ether, potential side reactions |
| Potassium Bifluoride (KHF₂) | Water/organic biphasic mixture organic-chemistry.org | Mild, high yields, prevents product hydrolysis | |
| Cesium Fluoride (CsF) | Organic solvent | High reactivity | Higher cost, hygroscopic |
| Tetrabutylammonium Fluoride (TBAF) | Anhydrous organic solvent | Soluble in organic solvents | Can be basic, potential for side reactions |
A simple and mild protocol for this chloride/fluoride exchange utilizes potassium fluoride in a water/acetone biphasic mixture, offering a scalable and high-yielding route to a broad range of sulfonyl fluorides. organic-chemistry.org For pyridine derivatives specifically, the synthesis of 5-methylpyridine-3-sulfonyl fluoride can be achieved by reacting the sulfonyl chloride with anhydrous potassium fluoride in a polar aprotic solvent like sulfolane.
More direct methods that avoid the isolation of sulfonyl chloride intermediates are highly desirable, especially for late-stage functionalization. These approaches often start from readily available aryl halides or diazonium salts.
From Aryl Bromides: A one-pot, two-step procedure has been developed for the synthesis of arylsulfonyl fluorides from aryl bromides. mdpi.comccspublishing.org.cn This method involves a palladium-catalyzed sulfonylation using a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). mdpi.comccspublishing.org.cn The resulting sulfinate intermediate is then trapped in situ with an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. acs.orgccspublishing.org.cn Applying this to 3-bromo-5-methylpyridine (B130446) would represent a direct entry to the target compound.
From Diazonium Salts: Aryl diazonium salts, easily generated from the corresponding anilines (e.g., 3-amino-5-methylpyridine), are versatile precursors for sulfonyl fluoride synthesis. nih.govorganic-chemistry.org Several protocols exist:
A copper-catalyzed reaction of arenediazonium salts with DABSO and potassium bifluoride (KHF₂) provides a general and practical route. organic-chemistry.org
A metal-free Sandmeyer-type fluorosulfonylation can be achieved using sodium metabisulfite (B1197395) (Na₂S₂O₅) as the SO₂ source and Selectfluor as the fluorine source. organic-chemistry.org
Photocatalytic methods have also emerged, converting aryl diazonium salts to sulfonyl fluorides under mild, visible-light-induced conditions. nih.gov This approach involves the generation of an aryl radical which then couples with a sulfur dioxide source and a fluorine source. nih.gov
Table 2: Comparison of Direct Fluorosulfonylation Starting Materials
| Starting Material | Key Reagents | Catalyst | Advantages |
| Aryl Bromide | DABSO, NFSI/Selectfluor ccspublishing.org.cn | Palladium mdpi.comccspublishing.org.cn | One-pot procedure, avoids handling sulfonyl chlorides mdpi.com |
| Aryl Diazonium Salt | DABSO, KHF₂ organic-chemistry.org | Copper organic-chemistry.org | Readily available precursors (anilines) nih.gov |
| Aryl Diazonium Salt | Na₂S₂O₅, Selectfluor organic-chemistry.org | None (metal-free) | Mild conditions, broad scope organic-chemistry.org |
| Aryl Diazonium Salt | SO₂ source, Fluorine source nih.gov | Photocatalyst (e.g., [Ru(bpy)₃]²⁺) nih.gov | Very mild conditions, useful for complex molecules nih.gov |
Oxidative fluorination provides an alternative strategy that typically begins with sulfur compounds in a lower oxidation state, such as thiols or disulfides. For the synthesis of 5-methylpyridine-3-sulfonyl fluoride, this would necessitate the corresponding 5-methylpyridine-3-thiol (B7809986) or its disulfide.
One established method involves the oxidative chlorination of a heteroaromatic thiol using aqueous sodium hypochlorite (B82951) to generate the sulfonyl chloride in situ, which is then subjected to a fluorine-chloride exchange with KHF₂. mdpi.comccspublishing.org.cn This process avoids the use of hazardous chlorine gas. ccspublishing.org.cn
More direct oxidative fluorination has been achieved using Selectfluor as both the oxidant and the electrophilic fluorine source. mdpi.comccspublishing.org.cn This reaction can convert disulfides into the desired sulfonyl fluorides. ccspublishing.org.cn Furthermore, electrochemical methods offer a green and mild approach. acs.orgccspublishing.org.cn Anodic oxidation of thiols or disulfides in the presence of potassium fluoride as an inexpensive and safe fluoride source can produce sulfonyl fluorides without the need for additional chemical oxidants or catalysts. acs.orgccspublishing.org.cn
Novel and Sustainable Synthetic Routes to 5-Methylpyridine-3-sulfonyl Fluoride
Recent research has focused on developing more sustainable and efficient synthetic routes, with a strong emphasis on catalytic protocols that minimize waste and operate under mild conditions.
Palladium-Catalyzed Synthesis: As mentioned previously, palladium catalysis is crucial for the synthesis of arylsulfonyl fluorides from aryl halides. mdpi.comccspublishing.org.cn Willis and co-workers pioneered a one-pot method starting from aryl bromides using a PdCl₂(AmPhos)₂ catalyst, DABSO as the SO₂ source, and NFSI for the final fluorination step. mdpi.comccspublishing.org.cn This strategy is attractive for its convergence and applicability in late-stage functionalization.
Photocatalytic Synthesis: Visible-light photoredox catalysis has emerged as a powerful tool for forging C-S and S-F bonds under exceptionally mild conditions. organic-chemistry.orgnih.gov
From Diazonium Salts: The conversion of aryl diazonium salts to sulfonyl fluorides can be efficiently achieved using a photosensitizer like [Ru(bpy)₃]²⁺. The reaction proceeds via reductive generation of an aryl radical, which is then trapped by an SO₂ source and a fluorine atom donor. nih.gov
From Alkyl Bromides: While not directly applicable to the pyridine ring itself, photoredox catalysis enables the synthesis of alkyl sulfonyl fluorides from alkyl bromides via halogen atom transfer (XAT), followed by SO₂ capture and fluorination, showcasing the versatility of this approach. organic-chemistry.org
From Diaryliodonium Salts: Organophotocatalysis can be used to convert diaryliodonium salts into aryl sulfonyl fluorides. These salts act as aryl radical precursors, which react with a sulfonyl source like DABSO and a fluoride source such as KHF₂. rsc.org
These catalytic methods represent the cutting edge of sulfonyl fluoride synthesis, offering pathways that are not only efficient but also align with the principles of green chemistry. digitellinc.comeurekalert.org
Table 3: Overview of Selected Catalytic Protocols
| Catalytic Method | Starting Material | Key Reagents | Catalyst/Photosensitizer |
| Palladium-Catalysis | Aryl Bromide | DABSO, NFSI ccspublishing.org.cn | PdCl₂(AmPhos)₂ mdpi.com |
| Photocatalysis | Aryl Diazonium Salt | SO₂ source, Fluorine source nih.gov | [Ru(bpy)₃]²⁺ nih.gov |
| Organophotocatalysis | Diaryliodonium Salt | DABSO, KHF₂ rsc.org | Camphorquinone (CQ) researchgate.net |
Electrochemical Syntheses
Electrochemical synthesis has emerged as a powerful and environmentally benign strategy for the formation of sulfonyl fluorides, avoiding the need for harsh chemical oxidants. chemicalbook.com This approach can be adapted for the synthesis of 5-methylpyridine-3-sulfonyl fluoride from readily available precursors like thiols or sulfinic acids.
One general electrochemical method involves the oxidative coupling of a thiol with a fluoride source. chemicalbook.comnih.gov In a potential application for the target compound, 5-methylpyridine-3-thiol would be subjected to anodic oxidation in the presence of an inexpensive and safe fluoride source, such as potassium fluoride (KF). chemicalbook.com The reaction typically proceeds in a biphasic system (e.g., CH₃CN/H₂O) using simple graphite (B72142) and steel electrodes, eliminating the need for additional catalysts. chemicalbook.com The main byproduct of this process is the corresponding sulfonic acid, which arises from either hydrolysis of the product or further oxidation. chemicalbook.com
Another electrochemical approach utilizes sulfinic salts as the sulfur source in combination with a hydrofluoride complex like triethylamine (B128534) hydrofluoride (Et₃N-3HF). rsc.org This method is advantageous as sulfinic salts are generally air-stable, non-volatile, and odorless solids. The electrochemical setup facilitates the formation of the S-F bond without an external oxidant. rsc.org The applicability of this method to heteroaryl sulfonyl fluorides suggests its potential for the synthesis of 5-methylpyridine-3-sulfonyl fluoride from 5-methylpyridine-3-sulfinic acid. rsc.org
Table 1: Overview of General Electrochemical Synthesis Conditions for Sulfonyl Fluorides
| Parameter | Thiol-Based Method | Sulfinic Salt-Based Method |
| Sulfur Precursor | Thiol (e.g., 5-methylpyridine-3-thiol) | Sulfinic Acid Salt (e.g., sodium 5-methylpyridine-3-sulfinate) |
| Fluoride Source | Potassium Fluoride (KF) chemicalbook.com | Triethylamine hydrofluoride (Et₃N-3HF) rsc.org |
| Electrodes | Carbon Anode / Iron Cathode chemicalbook.com | Graphite Felt Anode / Platinum Cathode rsc.org |
| Solvent System | Biphasic (e.g., CH₃CN / 1M HCl) chemicalbook.com | Acetonitrile (CH₃CN) or similar polar aprotic solvent |
| Key Advantage | Uses inexpensive and abundant KF. chemicalbook.com | Uses stable, odorless sulfinic salt precursors. rsc.org |
Strategies for Late-Stage Functionalization
Late-stage functionalization (LSF) is a critical strategy in drug discovery, allowing for the modification of complex molecules at a late step in the synthetic sequence to rapidly generate analogues for structure-activity relationship (SAR) studies. chemimpex.compatsnap.com
One LSF strategy applicable to the 5-methylpyridine-3-sulfonyl fluoride scaffold involves C-H fluorination followed by nucleophilic aromatic substitution (SₙAr). patsnap.comnih.gov For instance, if other positions on the pyridine ring of an advanced intermediate were to be functionalized, direct C-H fluorination (e.g., using AgF₂) could install a fluorine atom, which can then be displaced by various nucleophiles (N, O, S, or C-based). patsnap.com This tandem sequence is particularly effective for functionalizing positions alpha to the pyridine nitrogen. patsnap.comnih.gov
Conversely, the sulfonyl fluoride moiety itself can be used as a functional handle. While the S-F bond is generally stable, the C-S bond of aryl sulfonyl fluorides can be activated to participate in cross-coupling reactions. For example, the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride with boronic acids has been demonstrated, where the sulfonyl fluoride group acts as a leaving group to form a new C-C bond. scholaris.ca This presents a potential late-stage pathway to diversify the 3-position of the 5-methylpyridine ring if the sulfonyl fluoride is used as a synthetic intermediate rather than the final product.
Furthermore, the sulfonyl fluoride group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. chemicalbook.com This reactivity can be harnessed for LSF by coupling 5-methylpyridine-3-sulfonyl fluoride with primary or secondary alcohols in the presence of a base and an azide (B81097) source (like TMSN₃) to generate the corresponding alkyl azides, installing the 5-methylpyridine-3-sulfonate as a leaving group. ambeed.com This showcases the utility of the compound as a reagent for functionalizing other molecules.
Methodologies for Isolation and Purification of 5-Methylpyridine-3-sulfonyl Fluoride
Achieving high purity of the final compound is essential. Standard laboratory techniques such as chromatography and crystallization are employed for the isolation and purification of 5-methylpyridine-3-sulfonyl fluoride.
Chromatographic Techniques
Column chromatography is a fundamental purification method for 5-methylpyridine-3-sulfonyl fluoride. sigmaaldrich.com Silica gel is a common stationary phase for this purpose. The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity to separate the desired compound from unreacted starting materials and byproducts. youtube.com
For compounds of this nature, a gradient elution is often effective. A typical solvent system might start with a non-polar solvent like n-pentane or hexanes and gradually increase the proportion of a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. youtube.com For very volatile sulfonyl fluorides, solvent systems like pentane/diethyl ether are preferred, while pentane/ethyl acetate is suitable for less volatile solids. youtube.com
For analytical purposes and purity verification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard technique. youtube.com An isocratic or gradient method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like trifluoroacetic acid) can effectively resolve the compound from impurities. youtube.com
Table 2: Chromatographic Purification Parameters
| Technique | Stationary Phase | Typical Mobile Phase / Eluent | Purpose |
| Flash Column Chromatography | Silica Gel | Pentane / Ethyl Acetate gradient youtube.com | Preparative purification |
| Silica Plug Filtration | Silica Gel | Pentane / MTBE or Pentane / Diethyl Ether youtube.com | Rapid purification of crude mixture |
| RP-HPLC | C18 | Acetonitrile / Water (+ 0.1% TFA) youtube.com | Analytical purity assessment |
Crystallization Methods
Crystallization is an effective method for obtaining highly pure solid material. The process involves dissolving the crude 5-methylpyridine-3-sulfonyl fluoride in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly. As the solubility decreases with temperature, the compound crystallizes out of the solution, leaving impurities behind in the mother liquor.
The choice of solvent is critical. For substituted pyridines, solvents like ethyl acetate have proven effective for recrystallization. orgsyn.org The purification of 2-hydroxy-5-methylpyridine, a related precursor, is achieved by recrystallization from hot ethyl acetate. orgsyn.org Similarly, 3-amino-4-methylpyridine (B17607) can be recrystallized from ethyl acetate. patsnap.com This suggests that ethyl acetate, or a mixture containing it (e.g., ethyl acetate/hexanes), would be a primary candidate for the recrystallization of 5-methylpyridine-3-sulfonyl fluoride. The process typically yields a crystalline solid, which can be collected by filtration. orgsyn.org
Synthetic Strategies for 5-Methylpyridine-3-sulfonyl Fluoride Precursors and Intermediates
The synthesis of 5-methylpyridine-3-sulfonyl fluoride relies on the availability of key precursors and intermediates. The most common immediate precursor is 5-methylpyridine-3-sulfonyl chloride, which is subsequently converted to the fluoride.
A primary starting material for this synthesis is 5-methylpyridine . From this, the intermediate 5-methylpyridine-3-sulfonic acid can be prepared via sulfonation. sigmaaldrich.com This sulfonic acid can then be converted into 5-methylpyridine-3-sulfonyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. Alternatively, recent methods allow for the direct conversion of sulfonic acids or their salts to the corresponding sulfonyl fluorides using reagents like thionyl fluoride (SOF₂) or Xtalfluor-E®, potentially bypassing the sulfonyl chloride intermediate. nih.gov
An alternative and often more controlled route to the sulfonyl chloride intermediate starts with 3-amino-5-methylpyridine . chemimpex.comsigmaaldrich.compipzine-chem.com This precursor can undergo a Sandmeyer-type reaction. The process involves diazotization of the amino group with sodium nitrite (B80452) in an acidic medium (e.g., HCl) at low temperatures (0–5 °C) to form a diazonium salt. orgsyn.org This reactive intermediate is then treated with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield 5-methylpyridine-3-sulfonyl chloride.
The final step in the most common pathway is the halogen exchange reaction, where 5-methylpyridine-3-sulfonyl chloride is converted to 5-methylpyridine-3-sulfonyl fluoride. This is typically achieved by heating the sulfonyl chloride with a fluoride salt, such as potassium fluoride (KF), often in a polar aprotic solvent or a biphasic water/acetone mixture. nih.govacs.org
Chemical Reactivity and Mechanistic Investigations of 5 Methylpyridine 3 Sulfonyl Fluoride
Electrophilic Reactivity of the Sulfonyl Fluoride (B91410) Moiety
The core of 5-methylpyridine-3-sulfonyl fluoride's reactivity lies in the electrophilic nature of the sulfur(VI) center. The strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom render the sulfur atom electron-deficient and thus a prime target for nucleophilic attack. While the sulfur-fluorine bond is thermodynamically strong, it can be activated to undergo substitution reactions. sigmaaldrich.comnih.gov This controlled reactivity is the foundation of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful class of click reactions used for creating stable molecular connections. sigmaaldrich.combohrium.com The reactivity of the sulfonyl fluoride group can be modulated by the electronic properties of the pyridine (B92270) ring to which it is attached.
The primary mode of reaction for 5-methylpyridine-3-sulfonyl fluoride involves nucleophilic substitution at the sulfur atom. A diverse range of nucleophiles can displace the fluoride ion, leading to the formation of new, stable sulfur-based linkages such as sulfonates, sulfonamides, and sulfones. These transformations are central to the application of sulfonyl fluorides as "connective hubs" in molecular assembly. nih.gov
Aryl sulfonyl fluorides readily react with oxygen-based nucleophiles like phenols and, to a lesser extent, aliphatic alcohols, to form the corresponding sulfonate esters. The reaction with phenols (or their more reactive phenolate (B1203915) forms) is particularly efficient, often proceeding rapidly under base-catalyzed or accelerated SuFEx conditions. nih.govnih.gov The reaction with aryl silyl (B83357) ethers is also a classic SuFEx transformation, driven by the formation of a very strong silicon-fluorine bond. nih.gov While reactions with aliphatic alcohols are generally more challenging, they can be achieved, typically requiring higher catalyst loadings. nih.gov
Table 1: Representative Reaction of a Sulfonyl Fluoride with a Phenol
| Reactant 1 | Reactant 2 | Product | Conditions |
| 5-Methylpyridine-3-sulfonyl Fluoride | Phenol | Phenyl 5-methylpyridine-3-sulfonate | Base catalyst (e.g., DBU, Et3N) in a suitable solvent (e.g., MeCN) |
The reaction between sulfonyl fluorides and nitrogen nucleophiles, particularly primary and secondary amines, is a cornerstone of SuFEx chemistry, yielding highly stable sulfonamides. nih.govacs.org This transformation is broadly applicable to a wide range of amines, including anilines and aminopyridines. acs.org The reaction's efficiency is often enhanced by the use of a base, which can deprotonate the amine, increasing its nucleophilicity. acs.org The resulting sulfonamide linkage is a common motif in pharmaceuticals and agrochemicals.
Table 2: Formation of Sulfonamides from 5-Methylpyridine-3-sulfonyl Fluoride
| Reactant 1 | Reactant 2 | Product | General Conditions |
| 5-Methylpyridine-3-sulfonyl Fluoride | Primary Amine (R-NH2) | N-Alkyl/Aryl-5-methylpyridine-3-sulfonamide | Base catalysis (e.g., DBU, DABCO, Et3N) |
| 5-Methylpyridine-3-sulfonyl Fluoride | Secondary Amine (R2-NH) | N,N-Dialkyl/Aryl-5-methylpyridine-3-sulfonamide | Base catalysis (e.g., DBU, DABCO, Et3N) |
| 5-Methylpyridine-3-sulfonyl Fluoride | Hydrazine (H2N-NH2) | 5-Methylpyridine-3-sulfonohydrazide | Base catalysis |
While less common than reactions with oxygen or nitrogen nucleophiles, sulfonyl fluorides can react with sulfur and carbon nucleophiles. Thiols can react with sulfonyl fluorides, although the reaction can be complex. For instance, the reaction of thiols with sulfuryl fluoride (SO2F2) is known to proceed through a thiosulfonyl fluoride intermediate, indicating that thiolate anions can indeed attack a sulfur(VI)-fluoride center to displace fluoride. chemrxiv.orgresearchgate.net This suggests that under appropriate conditions, 5-methylpyridine-3-sulfonyl fluoride could react with a thiol (R-SH) to form a thiosulfonate ester (R-S-SO2-Py).
Reactions with carbon nucleophiles to form a direct sulfur-carbon bond (yielding sulfones) are also possible. nih.gov For example, organometallic reagents such as Grignard reagents can react with sources of the -SO2F group to form sulfonyl fluorides, demonstrating the feasibility of C-S bond formation at a sulfur(VI) center. mdpi.com The conversion of pre-formed aryl sulfonyl fluorides into sulfones via reaction with various nucleophiles has also been demonstrated, implying that carbon nucleophiles can participate in this substitution. mdpi.com
Table 3: Representative Reactions with Sulfur and Carbon Nucleophiles
| Nucleophile Type | Example Nucleophile | Potential Product | Bond Formed |
| Sulfur | Thiol (R-SH) / Thiolate (R-S⁻) | Thiosulfonate | S-S |
| Carbon | Organometallic (e.g., R-MgBr) | Sulfone | S-C |
The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a click chemistry process that involves the substitution of the S-F bond. nih.gov The mechanism for the reaction of sulfonyl fluorides with nucleophiles like amines is generally understood as an SN2-type process at the sulfur center. acs.org However, depending on the nucleophile, an addition-elimination mechanism may also be operative. acs.org A key feature of SuFEx is the activation of the otherwise stable S-F bond, which transitions the fluoride from a tightly bound substituent to a good leaving group. This activation is typically facilitated by a catalyst. nih.gov
Base catalysis is crucial for promoting the reactivity of sulfonyl fluorides in SuFEx reactions. The role of the base can manifest in several ways. In reactions with protic nucleophiles like amines or alcohols, the base can act as a Brønsted base, deprotonating the nucleophile to increase its reactivity. acs.org A computational study on the reaction with amines showed that a complementary base significantly lowers the activation barrier by increasing the nucleophilicity of the amine through a hydrogen-bonding interaction in the transition state. acs.org
Alternatively, certain bases can activate the sulfonyl fluoride itself. Strong organic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) are effective catalysts. nih.gov Lewis acids, such as calcium bistriflimide [Ca(NTf2)2], can also serve as catalysts by coordinating to the oxygen and fluorine atoms of the sulfonyl fluoride group. acs.org This coordination activates the sulfur(VI) center towards nucleophilic attack and stabilizes the departing fluoride ion. acs.org In such cases, a co-catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) may still be required to act as a Brønsted base to activate the amine nucleophile. acs.org N-Heterocyclic carbenes (NHCs) have also been reported as effective organocatalysts, thought to activate alcohols or amines via hydrogen bond formation. acs.org
Table 4: Common Catalysts in SuFEx Reactions of Sulfonyl Fluorides
| Catalyst | Catalyst Type | Proposed Role(s) |
| Triethylamine (B128534) (Et3N) | Organic Base | Activates protic nucleophile; Accelerates proton-mediated SuFEx. nih.gov |
| DBU | Organic Superbase (Amidine) | Activates S-F bond; Activates protic nucleophile. nih.gov |
| BEMP | Organic Superbase (Phosphazene) | Highly effective base catalyst for activating S-F bonds. nih.gov |
| DABCO | Organic Base | Lewis base activation of amine nucleophiles. acs.org |
| Ca(NTf2)2 | Lewis Acid | Activates sulfonyl fluoride via coordination to O and F atoms. acs.org |
| N-Heterocyclic Carbenes (NHCs) | Organocatalyst | Activates nucleophile (e.g., alcohol, amine) via H-bonding. acs.org |
Mechanistic Pathways of Sulfur(VI) Fluoride Exchange (SuFEx) Reactions
Concerted vs. Stepwise Mechanisms
The reaction of 5-methylpyridine-3-sulfonyl fluoride with nucleophiles can theoretically proceed through either a concerted or a stepwise mechanism. In a concerted mechanism, the bond-making (nucleophile-sulfur) and bond-breaking (sulfur-fluoride) events occur in a single, simultaneous step. Conversely, a stepwise mechanism involves the formation of an intermediate, typically a trigonal bipyramidal species, which then collapses to the final product.
The reactivity of sulfonyl fluorides is generally lower than their chloride counterparts due to the greater strength of the S-F bond compared to the S-Cl bond. nih.gov This inherent stability can influence the mechanistic pathway. For many nucleophilic substitution reactions at sulfur, particularly with highly reactive nucleophiles, a stepwise mechanism featuring a Meisenheimer-like intermediate is often proposed. nih.gov However, the possibility of a concerted mechanism, especially with certain nucleophiles or under specific reaction conditions, cannot be ruled out. Computational and experimental studies on related aromatic sulfonyl fluorides have shown that both pathways are plausible, and the operative mechanism can depend on factors such as the nature of the nucleophile, the solvent, and the electronic properties of the aromatic ring. nih.gov
Reactivity of the Pyridine Ring System in 5-Methylpyridine-3-sulfonyl Fluoride
The pyridine ring in 5-methylpyridine-3-sulfonyl fluoride possesses a unique reactivity profile due to the presence of both an electron-donating methyl group and a strongly electron-withdrawing sulfonyl fluoride group.
Electrophilic Aromatic Substitution on the Pyridine Core
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org The presence of the potent electron-withdrawing sulfonyl fluoride group at the 3-position further deactivates the ring towards electrophilic attack. However, the methyl group at the 5-position is an activating group and directs electrophiles to the ortho and para positions relative to it (positions 4 and 6, and 2).
Nucleophilic Aromatic Substitution on the Pyridine Core
The pyridine ring, particularly when substituted with strong electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com The sulfonyl fluoride group at the 3-position significantly activates the pyridine ring for nucleophilic attack, especially at the 2- and 6-positions. The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. nih.govyoutube.com
In the case of 5-methylpyridine-3-sulfonyl fluoride, nucleophilic attack is most likely to occur at the 2- and 6-positions. The stability of the intermediate is a key factor in determining the reaction's feasibility. The electron-withdrawing sulfonyl fluoride group helps to stabilize the negative charge in the Meisenheimer intermediate. nih.gov It is important to note that under certain conditions, particularly with very strong nucleophiles, concerted SNAr mechanisms have also been proposed. nih.gov
Metal-Mediated Transformations Involving the Pyridine Ring
Transition metal-mediated reactions offer a powerful toolkit for modifying pyridine rings. These reactions can facilitate transformations that are difficult to achieve through traditional electrophilic or nucleophilic substitution. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could potentially be employed to introduce new carbon-carbon or carbon-heteroatom bonds at various positions on the pyridine ring of 5-methylpyridine-3-sulfonyl fluoride.
The success of such transformations would depend on the ability to selectively form an organometallic intermediate. This might involve direct C-H activation or the conversion of a C-H bond to a more reactive group like a halide. The presence of the sulfonyl fluoride group could influence the reactivity and regioselectivity of these metal-mediated processes. Additionally, transition metal ions can coordinate to the pyridine nitrogen, altering the electronic properties of the ring and potentially influencing the outcome of subsequent reactions. rsc.org
Specific Reaction Pathways of 5-Methylpyridine-3-sulfonyl Fluoride
Derivatization for Analogue Synthesis
5-Methylpyridine-3-sulfonyl fluoride is a valuable scaffold for the synthesis of a diverse range of analogues, primarily through reactions involving the sulfonyl fluoride moiety. The sulfonyl fluoride group can react with a wide variety of nucleophiles to form sulfonamides, sulfonates, and other derivatives. This reactivity is central to its application in medicinal chemistry and chemical biology.
The synthesis of sulfonamides is a particularly common derivatization pathway. This is typically achieved by reacting 5-methylpyridine-3-sulfonyl fluoride with a primary or secondary amine. nih.gov These reactions can often be carried out under relatively mild conditions, sometimes with the aid of a base or a Lewis acid catalyst to enhance the reactivity of the sulfonyl fluoride. nih.gov The resulting sulfonamides can possess a wide range of biological activities, and this synthetic route allows for the systematic exploration of structure-activity relationships.
| Reactant | Reagent | Product | Reaction Type |
| 5-Methylpyridine-3-sulfonyl fluoride | Primary/Secondary Amine | 5-Methylpyridine-3-sulfonamide derivative | Nucleophilic Substitution |
| 5-Methylpyridine-3-sulfonyl fluoride | Alcohol/Phenol | 5-Methylpyridine-3-sulfonate ester | Nucleophilic Substitution |
| 5-Methylpyridine-3-sulfonyl fluoride | Thiol | Thiosulfonate | Nucleophilic Substitution |
The table above illustrates some of the common derivatization reactions of 5-methylpyridine-3-sulfonyl fluoride. The ability to readily form these derivatives makes it a versatile building block in drug discovery and development.
Incorporation into Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. The sulfonyl fluoride moiety is increasingly being recognized as a valuable functional group in the context of MCRs, particularly in isocyanide-based reactions like the Ugi and Passerini reactions.
While specific studies detailing the use of 5-methylpyridine-3-sulfonyl fluoride in MCRs are not extensively documented, its potential participation can be inferred from the known reactivity of other sulfonyl fluorides. For instance, sulfonyl fluoro isocyanides have been successfully employed as building blocks in the Ugi four-component reaction (U-4CR) to synthesize sulfonyl fluoro peptides. researchgate.net This suggests that a molecule like 5-methylpyridine-3-sulfonyl fluoride, if appropriately functionalized to include an isocyanide, amine, carboxylic acid, or carbonyl group, could serve as a component in such reactions.
Ugi Four-Component Reaction (U-4CR):
The U-4CR typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com The incorporation of a sulfonyl fluoride group can be achieved by using a starting material containing this moiety. For example, if an amine or carboxylic acid derivative of 5-methylpyridine-3-sulfonyl fluoride were used, the resulting Ugi product would feature the 5-methylpyridine-3-sulfonyl fluoride scaffold. The general mechanism of the Ugi reaction involves the formation of a Schiff base from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide adds to the protonated Schiff base, forming a nitrilium ion intermediate, which is subsequently trapped by the carboxylate anion. A final Mumm rearrangement yields the α-acylamino amide product. mdpi.com The stability of the sulfonyl fluoride group under these conditions is a key advantage. researchgate.net
Passerini Three-Component Reaction:
The Passerini reaction is another isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org Similar to the Ugi reaction, the incorporation of 5-methylpyridine-3-sulfonyl fluoride would depend on its presence in one of the starting materials. The reaction is believed to proceed through a concerted or ionic mechanism, depending on the reaction conditions. wikipedia.org The robustness of the S-F bond would likely allow the sulfonyl fluoride group to remain intact throughout the transformation.
The potential utility of 5-methylpyridine-3-sulfonyl fluoride in these reactions opens avenues for the synthesis of novel, highly functionalized molecules with potential applications in medicinal chemistry and materials science. The table below illustrates the potential components for Ugi and Passerini reactions that could incorporate the 5-methylpyridine-3-sulfonyl fluoride moiety.
| Reaction | Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | Potential Product Scaffold |
| Ugi Reaction | R¹CHO | R²NH₂ | 5-methylpyridine-3-sulfonyl-R³-COOH | R⁴NC | α-acylamino amide with a 5-methylpyridine-3-sulfonyl fluoride tag |
| Passerini Reaction | R¹CHO | - | 5-methylpyridine-3-sulfonyl-R²-COOH | R³NC | α-acyloxy amide with a 5-methylpyridine-3-sulfonyl fluoride tag |
Radical Chemistry Involving 5-Methylpyridine-3-sulfonyl Fluoride
Recent advances in photoredox catalysis have enabled the generation of sulfonyl fluoride radicals (•SO₂F) from various precursors, opening up new pathways for the synthesis of sulfonyl fluoride-containing compounds. nih.govresearchgate.net While direct radical chemistry involving 5-methylpyridine-3-sulfonyl fluoride as a radical precursor is not a primary pathway due to the high strength of the S-F bond, it can act as a substrate for radical addition reactions. More commonly, the •SO₂F radical is generated from other sources and can react with unsaturated systems.
The generation of the fluorosulfonyl radical (•SO₂F) can be achieved through the single-electron transfer (SET) reduction of suitable precursors, such as imidazolium (B1220033) fluorosulfonate salts, under photocatalytic conditions. nih.gov This highly reactive radical can then engage in various transformations, including addition to alkenes and alkynes.
Radical Addition to Alkenes:
The addition of a fluorosulfonyl radical to an alkene is a key step in the synthesis of various organosulfonyl fluorides. researchgate.net For instance, the photocatalytically generated •SO₂F radical can add to a variety of alkenes to produce alkenyl or alkyl sulfonyl fluorides. nih.gov If 5-methylpyridine-3-sulfonyl fluoride were to be synthesized via a radical pathway, a precursor like 5-methyl-3-vinylpyridine could theoretically react with a •SO₂F radical source.
A general mechanism for the radical fluorosulfonylation of an alkene is as follows:
Radical Generation: A photocatalyst, upon irradiation with visible light, becomes excited and can reduce a suitable precursor (e.g., an imidazolium fluorosulfonate salt) to generate the •SO₂F radical.
Radical Addition: The •SO₂F radical adds to the double bond of an alkene, forming a carbon-centered radical intermediate.
Hydrogen Atom Transfer (HAT) or Oxidation: The resulting radical can then undergo a hydrogen atom transfer or be oxidized and subsequently deprotonated to yield the final alkenyl sulfonyl fluoride product. researchgate.net
The regioselectivity of the radical addition is influenced by the stability of the resulting carbon-centered radical. Mechanistic studies, including radical trapping experiments with TEMPO and radical clock experiments, have provided evidence for the involvement of radical intermediates in these transformations. nih.gov
The table below summarizes the key steps in a hypothetical radical fluorosulfonylation reaction leading to a precursor of 5-methylpyridine-3-sulfonyl fluoride.
| Step | Description | Reactants | Intermediates/Products |
| 1 | Photocatalytic Generation of •SO₂F | Imidazolium fluorosulfonate salt, photocatalyst, light | •SO₂F radical |
| 2 | Radical Addition | •SO₂F, 3-ethenyl-5-methylpyridine | Carbon-centered radical |
| 3 | Product Formation | Carbon-centered radical, oxidant/H-donor | (E)-5-methyl-3-(2-(fluorosulfonyl)vinyl)pyridine |
Kinetic and Thermodynamic Analyses of 5-Methylpyridine-3-sulfonyl Fluoride Reactions
The kinetic and thermodynamic properties of 5-methylpyridine-3-sulfonyl fluoride are central to its reactivity and stability. A key characteristic of sulfonyl fluorides, in general, is their enhanced stability compared to their sulfonyl chloride counterparts.
Thermodynamic Stability:
The enhanced stability of sulfonyl fluorides stems from the high strength of the sulfur-fluorine (S-F) bond. This makes them significantly more resistant to hydrolysis and thermolysis than sulfonyl chlorides. nih.gov For example, while a sulfonyl chloride may rapidly decompose in the presence of water or at elevated temperatures, the corresponding sulfonyl fluoride often remains stable under similar conditions. nih.gov This robust thermodynamic stability is a significant advantage in various applications, allowing for a wider range of reaction conditions and easier handling and storage.
A comparative study of 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole and its chloride analog demonstrated the superior thermal stability of the sulfonyl fluoride. The sulfonyl fluoride was stable at 130°C for three hours, whereas the sulfonyl chloride decomposed rapidly under these conditions. nih.gov This highlights the significant thermodynamic advantage conferred by the fluorine atom in the sulfonyl halide group.
Kinetic Reactivity:
While thermodynamically stable, 5-methylpyridine-3-sulfonyl fluoride is kinetically reactive towards strong nucleophiles. The sulfonyl fluoride group is a potent electrophile, and its reaction with nucleophiles is the basis for its use as a covalent inhibitor of enzymes and in click chemistry (Sulfur(VI) Fluoride Exchange, SuFEx).
The rate of reaction of sulfonyl fluorides with nucleophiles is generally slower than that of sulfonyl chlorides. This difference in kinetic reactivity allows for more controlled reactions. The reactivity can be tuned by the electronic nature of the pyridine ring. The methyl group at the 5-position of 5-methylpyridine-3-sulfonyl fluoride is a weak electron-donating group, which might slightly decrease the electrophilicity of the sulfonyl group compared to an unsubstituted pyridine-3-sulfonyl fluoride.
The table below provides a qualitative comparison of the kinetic and thermodynamic properties of sulfonyl fluorides versus sulfonyl chlorides.
| Property | Sulfonyl Fluoride (e.g., 5-methylpyridine-3-sulfonyl fluoride) | Sulfonyl Chloride (e.g., 5-methylpyridine-3-sulfonyl chloride) |
| Thermodynamic Stability (S-X bond) | High | Moderate |
| Resistance to Hydrolysis | High | Low |
| Thermal Stability | High | Low |
| Kinetic Reactivity towards Nucleophiles | Moderate (controlled) | High (often rapid) |
Advanced Spectroscopic and Structural Elucidation of 5 Methylpyridine 3 Sulfonyl Fluoride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For 5-methylpyridine-3-sulfonyl fluoride (B91410), a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides an unambiguous assignment of all atoms and their connectivity.
The electronic environment of each nucleus in 5-methylpyridine-3-sulfonyl fluoride is unique, leading to distinct signals in the NMR spectra. The methyl group at position 5 influences the chemical shifts of the pyridine (B92270) ring protons and carbons.
¹H NMR: The proton spectrum is expected to show three signals for the aromatic protons and one signal for the methyl group. The protons at positions 2, 4, and 6 of the pyridine ring will exhibit chemical shifts typically in the range of δ 7.5–8.5 ppm. The methyl protons will appear as a singlet in the upfield region.
¹³C NMR: The carbon spectrum will display signals for the five carbons of the pyridine ring and one for the methyl group. The carbon atom (C3) attached to the electron-withdrawing sulfonyl fluoride group is expected to be significantly deshielded. The sulfonyl-bearing carbon (C3) is anticipated to resonate at approximately 120 ppm.
¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct probe into the environment of the fluorine atom. For sulfonyl fluorides, the fluorine signal typically appears in the downfield region. A chemical shift of around +60 to +70 ppm relative to CFCl₃ is characteristic for aryl sulfonyl fluorides. rsc.org
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for 5-Methylpyridine-3-sulfonyl Fluoride
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|---|
| ¹H | H2 | ~8.5 | d | J(H2-H6) ~2-3 Hz |
| ¹H | H4 | ~8.0 | s | - |
| ¹H | H6 | ~8.4 | d | J(H6-H2) ~2-3 Hz |
| ¹H | -CH₃ | ~2.5 | s | - |
| ¹³C | C2 | ~150 | - | - |
| ¹³C | C3 | ~120 | - | - |
| ¹³C | C4 | ~140 | - | - |
| ¹³C | C5 | ~138 | - | - |
| ¹³C | C6 | ~148 | - | - |
| ¹³C | -CH₃ | ~18 | - | - |
| ¹⁹F | -SO₂F | +60 to +70 | s | - |
2D NMR experiments are crucial for establishing the complete bonding framework and spatial relationships within the molecule. researchgate.netscience.govslideshare.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For 5-methylpyridine-3-sulfonyl fluoride, a cross-peak between the protons at C2 and C6 would confirm their through-bond connectivity, helping to distinguish them from the H4 proton.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons, providing unambiguous C-H assignments. sdsu.edu Cross-peaks would be observed between the methyl protons and the methyl carbon, as well as between each aromatic proton (H2, H4, H6) and its corresponding carbon (C2, C4, C6).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-4 bonds) correlations between protons and carbons, which is essential for piecing together the molecular skeleton. sdsu.edu Key expected correlations include:
From the methyl protons to carbons C4, C5, and C6.
From the H2 proton to C3, C4, and C6.
From the H4 proton to C2, C3, and C5.
From the H6 proton to C2, C4, and C5.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing conformational information. researchgate.net A NOESY experiment could reveal through-space correlations between the methyl protons and the H4 and H6 protons, confirming the substituent's position at C5.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy probes the characteristic vibrations of functional groups within a molecule.
FT-IR (Fourier-Transform Infrared) Spectroscopy: FT-IR is particularly useful for identifying polar functional groups. The sulfonyl fluoride group (-SO₂F) gives rise to strong, characteristic absorption bands. Key expected peaks include:
S=O Asymmetric Stretch: A strong band in the 1350–1300 cm⁻¹ region.
S=O Symmetric Stretch: A strong band in the 1250–1200 cm⁻¹ region.
S-F Stretch: A characteristic band in the 800–700 cm⁻¹ range.
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
Pyridine Ring Vibrations: Multiple bands in the 1600–1400 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy complements FT-IR, often providing stronger signals for symmetric vibrations and non-polar bonds. Expected Raman active modes would include the symmetric S=O stretch and the pyridine ring breathing vibrations.
Table 2: Characteristic Vibrational Frequencies for 5-Methylpyridine-3-sulfonyl Fluoride
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| C=N, C=C Ring Stretch | 1600-1450 | Medium-Strong |
| S=O Asymmetric Stretch | 1350-1300 | Strong |
| S=O Symmetric Stretch | 1250-1200 | Strong |
| S-F Stretch | 800-700 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
HRMS provides the exact mass of the molecular ion, which confirms the elemental composition of 5-methylpyridine-3-sulfonyl fluoride (C₆H₆FNO₂S). The calculated monoisotopic mass is 175.0103 Da. Analysis of the fragmentation patterns in tandem MS/MS experiments helps to verify the structure. mdpi.comnih.gov
Common fragmentation pathways for aryl sulfonyl compounds can involve: nih.gov
Loss of the fluorine radical followed by loss of SO₂: [M]⁺ → [M-F]⁺ → [M-F-SO₂]⁺
Cleavage of the C-S bond to lose the ·SO₂F radical: [M]⁺ → [C₆H₆N]⁺
Fragmentation of the pyridine ring itself, which can occur after initial losses.
Table 3: Predicted HRMS Fragments for 5-Methylpyridine-3-sulfonyl Fluoride
| m/z (Da) | Proposed Formula | Proposed Identity |
|---|---|---|
| 175.0103 | [C₆H₆FNO₂S]⁺ | Molecular Ion [M]⁺ |
| 92.0500 | [C₆H₆N]⁺ | [M - SO₂F]⁺ |
| 156.0131 | [C₆H₆NO₂S]⁺ | [M - F]⁺ |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray crystallography provides definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for 5-methylpyridine-3-sulfonyl fluoride is not publicly available, analysis of related aryl sulfonyl fluoride structures allows for a reliable prediction of its key structural parameters and packing behavior. nih.govfgcu.edu
Based on analogous structures, the geometry around the sulfur atom is expected to be a distorted tetrahedron. nih.gov
Bond Lengths: The S-F bond is notably strong and relatively short. The S=O bonds are also short, indicating significant double-bond character. The S-C bond length will be typical for a sulfur-sp² carbon bond.
Bond Angles: The O-S-O angle is expected to be the largest angle around the sulfur atom, typically greater than the ideal tetrahedral angle of 109.5°. The other angles (O-S-F, O-S-C, F-S-C) will be compressed accordingly.
Torsional Angles: The torsional angle defined by C4-C3-S-F will describe the orientation of the sulfonyl fluoride group relative to the pyridine ring.
In the solid state, intermolecular interactions such as hydrogen bonds (e.g., C-H···O=S or C-H···F-S) and π-π stacking of the pyridine rings are expected to play a significant role in the crystal packing. nih.govnih.gov The fluorine atom, while a poor hydrogen bond acceptor, can participate in F···π or other weak interactions. fgcu.edu
Table 4: Predicted Crystallographic Parameters for 5-Methylpyridine-3-sulfonyl Fluoride (based on analogous structures)
| Parameter | Expected Value |
|---|---|
| Bond Lengths (Å) | |
| S=O | ~1.42 - 1.44 |
| S-F | ~1.55 - 1.58 |
| S-C(aryl) | ~1.75 - 1.78 |
| Bond Angles (°) | |
| O-S-O | ~122 - 125 |
| O-S-F | ~106 - 108 |
| O-S-C | ~107 - 109 |
| F-S-C | ~100 - 103 |
Crystal Packing and Supramolecular Assemblies
While a specific crystal structure for 5-methylpyridine-3-sulfonyl fluoride is not publicly available, the crystal packing and supramolecular assemblies can be inferred by examining related pyridine and sulfonyl fluoride-containing structures. The molecular structure of 5-methylpyridine-3-sulfonyl fluoride, with its potential for various intermolecular interactions, suggests a complex and fascinating solid-state arrangement.
The presence of the pyridine nitrogen atom provides a hydrogen bond acceptor site, which could lead to the formation of hydrogen-bonded networks. For instance, in the crystal structures of other pyridine derivatives, N—H⋯N hydrogen bonds are a common motif, often leading to the formation of dimers or chains. nih.gov Although 5-methylpyridine-3-sulfonyl fluoride lacks a classic hydrogen bond donor, weak C–H⋯N and C–H⋯O interactions involving the methyl and pyridine ring hydrogens and the sulfonyl oxygens or the pyridine nitrogen are highly probable.
An illustrative representation of potential crystallographic data, based on similar heterocyclic compounds, is provided in the table below.
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 965 |
| Z | 4 |
Note: This data is illustrative and based on general values for similar organic compounds, not on experimental data for 5-methylpyridine-3-sulfonyl fluoride.
Analysis of Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of interactions present.
For 5-methylpyridine-3-sulfonyl fluoride, a Hirshfeld surface analysis would be expected to reveal a complex interplay of non-covalent interactions. Based on analyses of other pyridine derivatives and sulfonyl fluorides, the following interactions are anticipated to be significant: nih.govmdpi.comnih.gov
C⋯H/H⋯C contacts: These represent interactions between the carbon atoms of the pyridine ring and the hydrogen atoms of neighboring molecules and are also a major contributor to the crystal packing. nih.gov
O⋯H/H⋯O contacts: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors and are expected to form numerous C–H⋯O interactions with the methyl and pyridine ring hydrogens of adjacent molecules.
N⋯H/H⋯N contacts: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, leading to C–H⋯N interactions with neighboring molecules. nih.gov
F⋯H/H⋯F contacts: While strong hydrogen bonds to fluorine are less common, weaker C–H⋯F interactions are possible.
S⋯H/H⋯S and S⋯O/O⋯S contacts: The sulfur atom and the sulfonyl oxygens can also participate in various weak intermolecular contacts.
A hypothetical breakdown of the percentage contributions of these interactions to the Hirshfeld surface is presented in the table below.
| Interaction Type | Hypothetical Percentage Contribution |
| H···H | 45% |
| C···H/H···C | 20% |
| O···H/H···O | 15% |
| N···H/H···N | 10% |
| F···H/H···F | 5% |
| Others | 5% |
Note: This data is hypothetical and intended to be illustrative of a typical Hirshfeld surface analysis for a molecule of this type.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For organic molecules like 5-methylpyridine-3-sulfonyl fluoride, the most common transitions are π → π* and n → π*.
The UV-Vis spectrum of 5-methylpyridine-3-sulfonyl fluoride is expected to be dominated by absorptions arising from the pyridine ring. The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), are expected to occur at shorter wavelengths, likely in the range of 200-280 nm. These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system.
The n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen atom or the oxygen atoms of the sulfonyl group) to an antibonding π* orbital, are expected to occur at longer wavelengths and be of lower intensity. For pyridine and its derivatives, these transitions are often observed as a shoulder on the tail of the more intense π → π* absorption bands, typically above 270 nm. researchgate.net
The solvent used for the measurement can influence the position of the absorption maxima (λmax). Polar solvents can stabilize the ground state of the molecule, leading to a shift in the absorption bands. For n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift, while for π → π* transitions, a bathochromic (red) shift is often observed.
An illustrative table of expected UV-Vis absorption data for 5-methylpyridine-3-sulfonyl fluoride in a common solvent like ethanol (B145695) is provided below.
| Electronic Transition | Expected λmax (nm) | Typical Molar Absorptivity (ε, L mol-1 cm-1) |
| π → π | ~260 | > 5,000 |
| n → π | ~285 | < 1,000 |
Note: This data is illustrative and based on typical values for pyridine derivatives, not on specific experimental data for 5-methylpyridine-3-sulfonyl fluoride.
Computational and Theoretical Investigations of 5 Methylpyridine 3 Sulfonyl Fluoride
Quantum Chemical Studies (Density Functional Theory (DFT) and Ab Initio Methods)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic and structural properties of 5-methylpyridine-3-sulfonyl fluoride (B91410). These methods provide a detailed picture of the molecule's behavior and characteristics.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gap)
The electronic structure of 5-methylpyridine-3-sulfonyl fluoride is characterized by the distribution of electrons within its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties. ajchem-a.comresearchgate.net
Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gap for Pyridine (B92270) Sulfonyl Fluoride Analogs (Calculated via DFT)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Pyridine-3-sulfonyl fluoride | -7.8 | -1.5 | 6.3 |
| 5-Methylpyridine-3-sulfonyl fluoride | -7.6 | -1.4 | 6.2 |
| 5-Chloropyridine-3-sulfonyl fluoride | -8.0 | -1.8 | 6.2 |
Note: The data in this table are representative values based on DFT calculations for analogous compounds and are intended for illustrative purposes.
Electrostatic Potential Surface (MEP) Analysis and Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. uni-muenchen.de
For 5-methylpyridine-3-sulfonyl fluoride, the MEP surface would be expected to show a region of high positive potential around the sulfur atom of the sulfonyl fluoride group, making it a prime site for nucleophilic attack. The oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring would exhibit negative potential, indicating their susceptibility to electrophilic attack. researchgate.netresearchgate.net
Reactivity descriptors derived from DFT, such as Fukui functions, can further quantify the reactivity of different atomic sites in the molecule. These descriptors help in understanding the selectivity of reactions.
Table 2: Predicted Reactive Sites and Descriptors for 5-Methylpyridine-3-sulfonyl Fluoride
| Atomic Site | Predicted Reactivity | Rationale |
| Sulfur (in -SO₂F) | Electrophilic | High positive electrostatic potential; LUMO localization |
| Oxygen (in -SO₂F) | Nucleophilic | High negative electrostatic potential; HOMO localization |
| Nitrogen (in pyridine) | Nucleophilic | Lone pair of electrons; negative electrostatic potential |
| Pyridine Ring Carbons | Varies | Subject to electrophilic and nucleophilic aromatic substitution depending on the position and directing effects of substituents. |
Conformational Analysis and Energetic Landscapes
The three-dimensional structure and conformational flexibility of 5-methylpyridine-3-sulfonyl fluoride are key to its interactions with other molecules. Conformational analysis, performed using computational methods like molecular mechanics and DFT, helps to identify the most stable conformers and the energy barriers between them.
The rotation around the C-S bond connecting the pyridine ring and the sulfonyl fluoride group is a significant conformational variable. The energetic landscape of this rotation determines the preferred orientation of the sulfonyl fluoride group relative to the pyridine ring. These studies can reveal the most populated conformations in different environments.
Computational Prediction of Reaction Mechanisms and Transition State Structures
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving 5-methylpyridine-3-sulfonyl fluoride. A prominent example is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a class of click chemistry reactions where the sulfonyl fluoride group reacts with various nucleophiles. wur.nlnih.govresearchgate.net
DFT calculations are employed to map the potential energy surface of the reaction, identifying reactants, products, intermediates, and, crucially, the transition state structures. nih.govyoutube.com The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is essential for calculating the reaction's activation energy and rate. scm.comyoutube.com For the reaction of 5-methylpyridine-3-sulfonyl fluoride with a nucleophile, the mechanism typically involves the nucleophilic attack on the electrophilic sulfur atom, leading to a pentacoordinate intermediate or a concerted transition state, followed by the departure of the fluoride ion. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum chemical methods provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of 5-methylpyridine-3-sulfonyl fluoride over time. researchgate.net MD simulations model the movement of atoms and molecules, allowing for the study of conformational flexibility and the influence of the solvent environment.
In an aqueous solution, MD simulations can reveal how water molecules interact with the different parts of the 5-methylpyridine-3-sulfonyl fluoride molecule, forming hydrogen bonds and influencing its conformational preferences. These simulations are also crucial for understanding how the solvent affects reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states.
Cheminformatics and Quantitative Structure-Activity Relationships (QSAR) for Analogues (focused on structural and electronic property correlations, not biological outcomes)
Cheminformatics and QSAR studies are powerful tools for understanding the relationship between the chemical structure of a series of compounds and their properties. For analogues of 5-methylpyridine-3-sulfonyl fluoride, QSAR models can be developed to correlate structural and electronic properties with their chemical reactivity.
By systematically varying the substituents on the pyridine ring, a series of analogues can be synthesized or modeled computationally. Various molecular descriptors, such as electronic parameters (e.g., Hammett constants, calculated atomic charges), steric parameters (e.g., van der Waals volume), and topological indices, can be calculated for each analogue. These descriptors can then be used to build a mathematical model that predicts a specific property, such as the rate of hydrolysis or the reactivity in a SuFEx reaction. Such models are valuable for designing new compounds with desired reactivity profiles.
Applications of 5 Methylpyridine 3 Sulfonyl Fluoride in Advanced Chemical Synthesis and Chemical Biology Tools
5-Methylpyridine-3-sulfonyl Fluoride (B91410) as a Versatile Chemical Building Block
5-Methylpyridine-3-sulfonyl fluoride is a heterocyclic compound that has gained attention as a versatile building block in both organic synthesis and medicinal chemistry. researchgate.netencyclopedia.pub Its value stems from the presence of the sulfonyl fluoride (-SO2F) functional group attached to a pyridine (B92270) ring. This group is notably more stable than the corresponding sulfonyl chloride, particularly towards hydrolysis, yet retains sufficient reactivity for a variety of chemical transformations. mdpi.comenamine.net This balance of stability and reactivity makes it an ideal reagent for constructing complex molecules, allowing for its incorporation into diverse molecular scaffolds under controlled conditions. researchgate.netmdpi.com The field of sulfur(VI) fluoride exchange (SuFEx) click chemistry, in particular, has highlighted the utility of sulfonyl fluorides for reliably and efficiently linking molecules. researchgate.net
The primary application of 5-methylpyridine-3-sulfonyl fluoride in synthesis is as an electrophilic precursor for creating sulfonamides and sulfonates. The sulfonyl fluoride group reacts with nucleophiles such as primary and secondary amines to form stable sulfonamide bonds, which are a cornerstone of many pharmaceutical compounds. mdpi.comnih.gov Similarly, reaction with alcohols or phenols yields sulfonate esters.
While the S-F bond is relatively stable, its reaction with amines to form sulfonamides can be facilitated under specific conditions, sometimes requiring heat, an excess of the amine, or the use of a catalyst. nih.gov For example, methods have been developed using Lewis acids like calcium triflimide [Ca(NTf2)2] to activate the sulfonyl fluoride, enabling the coupling of a wide array of sterically and electronically varied sulfonyl fluorides and amines in good yields. nih.gov This controlled reactivity allows for the late-stage functionalization of complex molecules, a valuable strategy in drug discovery. researchgate.net The synthesis of sulfonamides from sulfonyl fluorides is often preferred over using sulfonyl chlorides because the latter can be unstable, especially when attached to heteroaromatic rings. enamine.net
The robust yet tunable reactivity of the sulfonyl fluoride group makes it suitable for applications in materials science and polymer chemistry. researchgate.netnih.gov The sulfur(VI) fluoride exchange (SuFEx) reaction, recognized as a form of click chemistry, provides an efficient method for molecular assembly and polymer construction. researchgate.net Sulfonyl fluorides can act as versatile connectors or "hubs" to link different molecular units together. researchgate.net
This capability allows for the integration of the 5-methylpyridine-3-sulfonyl fluoride moiety into larger structures such as macrocycles and polymers. For instance, bifunctional molecules containing a sulfonyl fluoride group can be reacted with corresponding bifunctional nucleophiles to build up polymer chains. The reliability and high yield of the SuFEx reaction are advantageous for creating well-defined polymeric materials. researchgate.net This approach has been used to create a wide range of materials, demonstrating the broad applicability of sulfonyl fluoride chemistry in constructing complex molecular architectures. researchgate.netnih.gov
Beyond serving as a handle for sulfonamide formation, 5-methylpyridine-3-sulfonyl fluoride can be a key starting material in the synthesis of more elaborate heterocyclic frameworks. researchgate.net The pyridine ring itself can undergo further chemical modification, while the sulfonyl fluoride group provides a reactive site for annulation reactions or for linking the pyridine core to other heterocyclic systems. The development of synthetic methods to access sulfonyl fluorides with heterocyclic skeletons has been an area of significant interest, as these compounds are valuable intermediates in drug discovery and the life sciences. researchgate.net For example, a sulfonyl fluoride on a pyridine ring could be used to tether the pyridine to another molecular scaffold, ultimately forming part of a larger, more complex bioactive molecule. mdpi.com
Contribution to Novel Reagent Development and Catalysis
The unique reactivity of the sulfonyl fluoride group has led to its central role in the development of "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry, a concept introduced by a Nobel laureate K. Barry Sharpless. sigmaaldrich.com Click chemistry refers to a class of reactions that are modular, wide in scope, give high yields, and generate only inoffensive byproducts. sigmaaldrich.com SuFEx reactions have emerged as a powerful tool for reliably connecting molecular building blocks. nih.gov
5-Methylpyridine-3-sulfonyl fluoride can serve as a versatile "hub" in SuFEx chemistry. Its sulfonyl fluoride moiety can react with a wide range of nucleophiles, such as phenols and amines, to form stable sulfonate and sulfonamide linkages, respectively. This allows for the modular construction of complex molecules from simpler, pre-functionalized components. The pyridine core of 5-methylpyridine-3-sulfonyl fluoride can also be pre-functionalized, adding another layer of diversity to the molecules that can be synthesized.
The general scheme for a SuFEx reaction involving an aryl sulfonyl fluoride like 5-methylpyridine-3-sulfonyl fluoride is as follows:
Aryl-SO₂F + Nu-H → Aryl-SO₂-Nu + H-F
Where Nu-H represents a nucleophile such as an alcohol, amine, or thiol.
Recent advancements have shown that these reactions can often be accelerated through base catalysis. nih.gov The pyridine nitrogen atom within the 5-methylpyridine-3-sulfonyl fluoride molecule itself can potentially influence the reactivity of the sulfonyl fluoride group through intramolecular electronic effects, and in some contexts, could even play a role in mediating the reaction.
Furthermore, the development of new catalytic systems is expanding the scope of sulfonyl fluoride chemistry. For instance, photocatalytic methods are being explored for the synthesis of complex sulfonyl fluoride-containing molecules. nih.gov While specific catalytic applications of 5-methylpyridine-3-sulfonyl fluoride are still an emerging area of research, its inherent properties make it a promising candidate for the development of new catalytic processes and as a key building block in the synthesis of novel reagents.
Role in Material Science Applications (e.g., functional polymers)
The stability and predictable reactivity of the sulfonyl fluoride group also make it an attractive functional group for applications in material science, particularly in the synthesis of functional polymers. Sulfonyl fluorides possess greater hydrolytic stability compared to the more common sulfonyl chlorides, which is a significant advantage for creating materials that need to be stable in various environments.
While specific examples of the use of 5-methylpyridine-3-sulfonyl fluoride in polymer synthesis are not yet widely reported, its potential is significant. It can be envisioned as a monomer or a functionalizing agent for polymers.
Potential as a Monomer:
5-Methylpyridine-3-sulfonyl fluoride could be used as a monomer in step-growth polymerization reactions. By reacting with a di- or poly-functional nucleophile (e.g., a diol or a diamine), it could form polymers containing sulfonate or sulfonamide linkages in the polymer backbone. The properties of the resulting polymer, such as its thermal stability, solubility, and mechanical properties, would be influenced by the rigid pyridine ring and the polar sulfonyl group.
Potential as a Functionalizing Agent:
Alternatively, 5-methylpyridine-3-sulfonyl fluoride could be used to functionalize existing polymers. Polymers with nucleophilic side chains (e.g., hydroxyl or amine groups) could be modified by reacting them with 5-methylpyridine-3-sulfonyl fluoride. This would introduce the 5-methylpyridine-3-sulfonyl moiety as a pendant group on the polymer chain. Such functionalization could be used to:
Introduce specific binding sites: The pyridine ring could act as a metal-coordinating site or a hydrogen bond acceptor.
Tune surface properties: The polar nature of the sulfonyl group could alter the hydrophilicity and surface energy of a material.
Create reactive polymers: The sulfonyl fluoride group itself, if not fully reacted during the functionalization step, could remain as a reactive handle for further post-polymerization modifications.
The development of solid-supported scavenging reagents and functional polymers is an active area of research in organic and combinatorial chemistry. google.com The principles underlying the synthesis of such materials could be applied to create novel functional polymers based on 5-methylpyridine-3-sulfonyl fluoride.
Table 2: Potential Material Science Applications of 5-Methylpyridine-3-sulfonyl Fluoride
| Application | Description | Potential Advantage |
| Monomer for Polymer Synthesis | Can be used in step-growth polymerization with di- or poly-functional nucleophiles. | Creates polymers with sulfonate or sulfonamide linkages, potentially enhancing thermal and chemical stability. |
| Polymer Functionalization | Can be grafted onto existing polymers with nucleophilic side chains. | Allows for the introduction of specific functionalities to tailor polymer properties for applications in catalysis, separations, or as functional coatings. |
| Reactive Polymer Precursor | The sulfonyl fluoride group can serve as a reactive site for further chemical modifications. | Enables the creation of "smart" materials that can respond to external stimuli or be used for covalent immobilization of other molecules. |
Future Directions and Emerging Research Avenues for 5 Methylpyridine 3 Sulfonyl Fluoride
Exploration of Stereoselective Synthetic Pathways
The introduction of stereocenters into pharmaceutical and agrochemical compounds is critical for defining their biological activity and specificity. For 5-methylpyridine-3-sulfonyl fluoride (B91410), future research will likely focus on developing synthetic methods that can introduce chirality either to the pyridine (B92270) core or to substituents attached to it. While methods for the stereoselective synthesis of this specific compound are not yet established, progress in related areas offers a roadmap.
Researchers have successfully developed radical hydro-fluorosulfonylation of alkynes to produce valuable Z-alkenylsulfonyl fluorides with high stereoselectivity, a task that is typically challenging. researchgate.net Another approach has demonstrated the stereoselective synthesis of functional alkyl sulfonyl fluorides using an air-stable crystalline benzimidazolium fluorosulfonate reagent. researchgate.net These strategies, which involve the controlled addition of a fluorosulfonyl group across double or triple bonds, could potentially be adapted to precursors of 5-methylpyridine-3-sulfonyl fluoride to install stereocenters at specific positions. The development of chiral catalysts, whether transition-metal-based or organocatalytic, will be instrumental in achieving high enantioselectivity for these transformations.
Investigation of Novel Reactivity Modalities (e.g., Photoredox Catalysis, Electrochemistry)
Modern synthetic chemistry is increasingly driven by the development of novel activation methods that offer mild, efficient, and selective transformations. Photoredox catalysis and electrochemistry are at the forefront of this movement, and their application to sulfonyl fluoride chemistry is an active area of research.
Photoredox Catalysis: This technique uses light to initiate single-electron transfer events, enabling reactions under exceptionally mild conditions. Researchers have developed a three-component aminofluorosulfonylation of unactivated olefins by merging photoredox catalysis with radical relay processes, efficiently producing various aliphatic sulfonyl fluorides. nih.gov Another strategy employed photoredox catalysis for the radical pentafluorosulfanylphenylation of styrenes. thieme.de Future work could explore using 5-methylpyridine-3-sulfonyl fluoride as a coupling partner in photoredox-catalyzed reactions, potentially leveraging the pyridine ring's electronic properties to achieve novel C-C or C-heteroatom bond formations.
Electrochemistry: Electrochemical synthesis offers a reagent-free method for oxidation and reduction, providing a green and often highly efficient alternative to traditional chemical methods. An electrochemical approach for the oxidative coupling of thiols and potassium fluoride has been successfully developed to synthesize sulfonyl fluorides. tue.nlresearchgate.net This method avoids harsh chemical oxidants and allows for precise control over reaction conditions. Applying this electrochemical strategy to the corresponding 5-methyl-3-mercaptopyridine could provide a direct and scalable route to 5-methylpyridine-3-sulfonyl fluoride.
Integration into Flow Chemistry Systems for Scalable Synthesis
For any chemical compound to find broad application, its synthesis must be scalable, safe, and efficient. Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety for highly exothermic reactions, and straightforward scalability.
A continuous-flow protocol for the electrochemical synthesis of sulfonyl fluorides from thiols has been developed, demonstrating a dramatic reduction in reaction time from 6–36 hours in batch to just 5 minutes in flow. tue.nl This intensification is attributed to the short diffusion distances to the electrode surface in the flow reactor. tue.nl This system has proven scalable and can be directly connected to a subsequent SuFEx reaction without intermediate purification, showcasing a highly efficient telescoped process. tue.nl Adapting this electro-flow system for the synthesis of 5-methylpyridine-3-sulfonyl fluoride would be a critical step towards its industrial-scale production.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | 6–36 hours | 5 minutes |
| Scalability | Limited | Readily scalable (tested up to 10 mmol) |
| Process Control | Difficult to control exotherms | Exquisite control over parameters |
| Telescoping | Requires intermediate purification | Can be telescoped into subsequent reactions |
| This table presents a comparison of batch versus flow chemistry for the electrochemical synthesis of sulfonyl fluorides, based on reported research findings. tue.nl |
Advanced Multidisciplinary Studies Combining Synthesis, Computation, and Chemical Biology Tool Development
The most impactful research on 5-methylpyridine-3-sulfonyl fluoride will likely integrate multiple scientific disciplines to create a comprehensive understanding of the molecule and its applications.
Synthesis and Computational Chemistry: The synthesis of aryl sulfonyl fluorides has been advanced by methods such as Bi(III) redox-neutral catalysis. nih.gov Comprehensive computational investigations using Density Functional Theory (DFT) have been crucial in elucidating the mechanisms of these reactions, revealing the roles of catalysts and reagents, and predicting the feasibility of small molecule insertions. nih.gov Similar computational studies on 5-methylpyridine-3-sulfonyl fluoride could predict its reactivity, stability, and electronic properties, thereby guiding the rational design of new synthetic methods and applications.
Chemical Biology Tool Development: Sulfonyl fluorides are considered "privileged" covalent warheads in chemical biology. sigmaaldrich.comnih.gov They possess a desirable balance of aqueous stability and reactivity, allowing them to form stable covalent bonds with specific amino acid residues—including serine, threonine, lysine, and tyrosine—within protein binding sites. sigmaaldrich.comnih.gov This property makes them ideal for designing highly specific and potent enzyme inhibitors and chemical probes.
Future research could involve incorporating the 5-methylpyridine-3-sulfonyl fluoride motif into larger molecules designed to target specific proteins. For example, potent and selective inhibitors have been developed for enzymes like fatty acid amide hydrolase (FAAH) and the cancer target EGFR by attaching sulfonyl fluoride warheads to scaffolds that bind to these proteins. nih.govnih.gov By leveraging the unique structural and electronic features of the 5-methylpyridine core, novel chemical biology tools based on 5-methylpyridine-3-sulfonyl fluoride could be developed for target identification, validation, and drug discovery. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
